

An In-depth Technical Guide to the Physicochemical Properties of Boc-Tyr-OMe

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N- α -(tert-Butoxycarbonyl)-L-tyrosine methyl ester (**Boc-Tyr-OMe**), a critical building block in peptide synthesis and drug discovery. This document details its structural and spectroscopic characteristics, alongside established experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

Boc-Tyr-OMe is a white to off-white solid at room temperature.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α -amino group of L-tyrosine, and a methyl ester at the carboxylic acid terminus. This dual protection renders it a stable and versatile reagent for the controlled incorporation of tyrosine residues into peptide chains.[2]

Quantitative Data Summary

The key physicochemical parameters of **Boc-Tyr-OMe** are summarized in the table below for quick reference.



Property	Value	Reference(s)
Molecular Formula	C15H21NO5	[3]
Molecular Weight	295.33 g/mol	[3]
Melting Point	100-107.5 °C	[4]
Optical Rotation [α]D	+48.0° to +52.0° (c=1 in CHCl ₃)	[4]
Appearance	White to off-white solid/powder	[1]
Solubility	Soluble in methanol, chloroform, ethyl acetate, and other common organic solvents. Sparingly soluble in water.	[4]

Spectroscopic Profile

The structural integrity of **Boc-Tyr-OMe** is routinely confirmed by a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to the structural elucidation of **Boc-Tyr-OMe**. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (300 MHz, CDCl₃):[4]

- δ 6.95 (d, J = 8.5 Hz, 2H, ArH): Protons on the aromatic ring ortho to the hydroxyl group.
- δ 6.72 (d, J = 8.2 Hz, 2H, ArH): Protons on the aromatic ring meta to the hydroxyl group.
- δ 6.10 (s, 1H, OH): Phenolic hydroxyl proton.
- δ 5.03 (d, J = 7.9 Hz, 1H, NH): Amide proton of the Boc group.
- δ 4.47-4.60 (m, 1H, CHN): α -proton of the amino acid backbone.



- δ 3.71 (s, 3H, CH₃O): Methyl ester protons.
- δ 2.87-3.08 (m, 2H, CH₂Ar): β -protons of the amino acid backbone.
- δ 1.41 (s, 9H, (CH₃)₃): Protons of the tert-butyl group.

¹³C NMR (75 MHz, CDCl₃):[4]

- δ 172.9 (C=O): Carbonyl carbon of the methyl ester.
- δ 155.6 (C=O): Carbonyl carbon of the Boc group.
- δ 155.4 (Ar-C): Aromatic carbon attached to the hydroxyl group.
- δ 130.6 (Ar-CH): Aromatic carbons ortho to the hydroxyl group.
- δ 127.7 (Ar-C): Aromatic carbon attached to the β -carbon.
- δ 115.7 (Ar-CH): Aromatic carbons meta to the hydroxyl group.
- δ 80.5 (C(CH₃)₃): Quaternary carbon of the tert-butyl group.
- δ 54.9 (CHN): α -carbon of the amino acid backbone.
- δ 52.5 (CH₃O): Methyl ester carbon.
- δ 37.8 (CH₂Ar): β -carbon of the amino acid backbone.
- δ 28.5 ((CH₃)₃): Carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **Boc-Tyr-OMe** exhibits characteristic absorption bands corresponding to its various functional groups.



Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400 (broad)	O-H (phenol)	Stretching
~3350	N-H (amide)	Stretching
~2970	C-H (sp³)	Stretching
~1740	C=O (ester)	Stretching
~1700	C=O (carbamate)	Stretching
~1510	Aromatic C=C	Stretching
~1250	C-O (ester)	Stretching

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of **Boc-Tyr-OMe**. The expected molecular ion peak is [M+H]⁺ at m/z 296.15. Fragmentation patterns in mass spectrometry are consistent with the structure, often showing initial loss of the Boc group or parts thereof.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Boc-Tyr-OMe** are provided below.

Synthesis of Boc-Tyr-OMe

This protocol describes a two-step, one-pot synthesis from L-tyrosine.

Materials:

- L-tyrosine
- · Methanol (dry)
- Thionyl chloride (SOCl₂)
- Di-tert-butyl dicarbonate (Boc₂O)



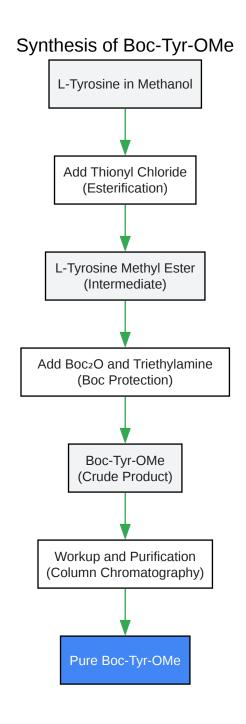
- Triethylamine (TEA)
- Ethyl acetate
- 2 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas

Procedure:[4]

- Suspend L-tyrosine (27.60 mmol) in dry methanol (100 mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- Cool the suspension in an ice bath and add thionyl chloride (10 mL) dropwise.
- Heat the reaction mixture to reflux for 3 hours.
- Remove the solvent by rotary evaporation.
- To the residue, add dry methanol (100 mL), di-tert-butyl dicarbonate (43.30 mmol), and triethylamine (90.10 mmol).
- Stir the mixture under an inert atmosphere for 20 hours at room temperature.
- Remove the solvents by rotary evaporation.
- Dilute the residue with water (50 mL) and adjust the pH to 4 with 2 M aqueous HCl.
- Extract the aqueous layer with ethyl acetate (5 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Remove the solvent by rotary evaporation to yield the crude product.



 Purify the crude product by column chromatography on silica gel using a chloroform/methanol (100:3) eluent system to obtain pure Boc-Tyr-OMe.



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Caption: Synthetic workflow for **Boc-Tyr-OMe**.



High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of **Boc-Tyr-OMe**.

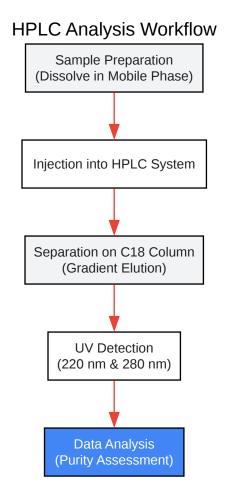
Instrumentation and Conditions:

- Column: C18 silica column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient: A linear gradient, for example, from 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm and 280 nm
- Injection Volume: 10 μL

Sample Preparation:

- Prepare a stock solution of **Boc-Tyr-OMe** in the mobile phase (e.g., 1 mg/mL).
- Dilute the stock solution to a suitable concentration for analysis.





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Caption: General workflow for HPLC analysis.

Applications in Peptide Synthesis

Boc-Tyr-OMe is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α -amino group, which can be removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for the stepwise elongation of the peptide chain. The methyl ester protects the C-terminus, which is typically deprotected at the final stage of the synthesis.

Safety and Handling

Boc-Tyr-OMe should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety



information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store in a cool, dry place away from incompatible materials.

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